ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate is a complex organic compound that belongs to the class of thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoate ester, and a furan moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Furan Moiety: The furan moiety is introduced by reacting the thiazole intermediate with 2-furylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Formation of the Benzoate Ester: The final step involves esterification of the intermediate with ethyl 4-aminobenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: Dicyclohexylcarbodiimide
Catalysts: Palladium on carbon, platinum oxide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Substituted thiazoles, benzoates
Scientific Research Applications
Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[4-amino-5-{[(2-thienylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate: Similar structure but with a thienyl group instead of a furan group.
Ethyl 4-[4-amino-5-{[(2-pyridylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate: Contains a pyridyl group instead of a furan group.
Uniqueness
The presence of the furan moiety in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H17N3O4S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-[4-amino-5-(furan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-24-17(23)11-5-7-12(8-6-11)21-15(19)14(27-18(21)26)16(22)20-10-13-4-3-9-25-13/h3-9H,2,10,19H2,1H3,(H,20,22) |
InChI Key |
HZCJYTLHKBLTND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.